1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of a trifluoromethylthio group, an amino group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by bromination and subsequent amination. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions, utilizing similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromopropanone moiety can be reduced to form corresponding alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amino group can form hydrogen bonds with biological targets, while the bromopropanone moiety can undergo nucleophilic attack, leading to covalent modifications of proteins or enzymes .
Comparison with Similar Compounds
1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one: Lacks the thio group, which may affect its chemical reactivity and biological activity.
1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one: Substitutes bromine with chlorine, potentially altering its reactivity and stability.
Uniqueness: 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties, such as increased lipophilicity and potential for unique biological interactions .
Properties
Molecular Formula |
C10H9BrF3NOS |
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Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-[3-amino-4-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NOS/c11-5-7(16)3-6-1-2-9(8(15)4-6)17-10(12,13)14/h1-2,4H,3,5,15H2 |
InChI Key |
XGHIQYRWXNXIFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CBr)N)SC(F)(F)F |
Origin of Product |
United States |
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